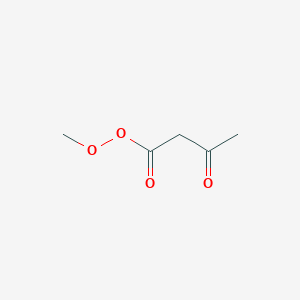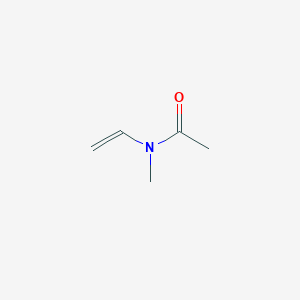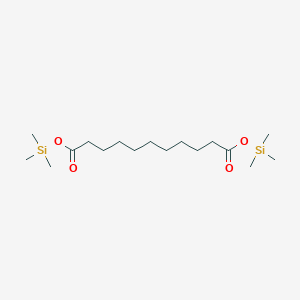
4-Propylcyclohexylamine
Vue d'ensemble
Description
4-Propylcyclohexylamine is a primary aliphatic amine . It has a molecular formula of C9H19N and a molecular weight of 141.25 g/mol . The IUPAC name for this compound is 4-propylcyclohexan-1-amine .
Molecular Structure Analysis
The InChI string for 4-Propylcyclohexylamine is InChI=1S/C9H19N/c1-2-3-8-4-6-9(10)7-5-8/h8-9H,2-7,10H2,1H3 . The Canonical SMILES for this compound is CCCC1CCC(CC1)N .Physical And Chemical Properties Analysis
4-Propylcyclohexylamine has a molecular weight of 141.25 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The compound has a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass of the compound are 141.151749610 g/mol . The Topological Polar Surface Area of the compound is 26 Ų .Applications De Recherche Scientifique
Conversion of Lignin-Derivable Guaiacols and Syringols
One of the significant applications of 4-Propylcyclohexylamine is in the conversion of lignin-derivable guaiacols and syringols . In a study, a powerful one-pot Raney Ni-based catalytic strategy was developed to transform guaiacol into cyclohexylamine . This methodology was extendable to the conversion of a wider range of guaiacols and syringols into their corresponding cyclohexylamines .
Production of Bio-Oil
Another application of 4-Propylcyclohexylamine is in the production of bio-oil. A crude bio-oil originating from the reductive catalytic fractionation of birch lignocellulose was transformed into a product mixture rich in 4-propylcyclohexylamine . The isolated yield of the desired 4-propylcyclohexylamine reached as high as 7 wt% (on lignin basis) .
Manufacturing of Fine Chemicals
Cyclic primary amines, such as 4-Propylcyclohexylamine, are elementary building blocks to many fine chemicals . They play a crucial role in the synthesis of a wide range of chemical compounds.
Production of Pharmaceuticals
4-Propylcyclohexylamine is also used in the production of pharmaceuticals . Its unique chemical structure makes it a valuable component in the synthesis of various drugs.
Polymer Production
In the field of polymer science, 4-Propylcyclohexylamine can be used in the production of polymers . Its chemical properties allow it to react with other compounds to form polymers with specific characteristics.
Sustainable Chemistry
The use of 4-Propylcyclohexylamine aligns with the principles of sustainable chemistry . Its production from renewable resources like lignin contributes to the development of green and sustainable catalytic pathways.
Safety and Hazards
Orientations Futures
One of the future directions for 4-Propylcyclohexylamine could be its production from renewable resources. For instance, a crude bio-oil originating from the reductive catalytic fractionation of birch lignocellulose was transformed into a product mixture rich in 4-propylcyclohexylamine . This constitutes an interesting case of catalytic funneling and could pave the way for the sustainable production of 4-Propylcyclohexylamine .
Mécanisme D'action
Target of Action
4-Propylcyclohexylamine, also known as 4-propylcyclohexan-1-amine, is a primary aliphatic amine . Primary amines are elementary building blocks to many fine chemicals, pharmaceuticals, and polymers . .
Mode of Action
It’s known that primary amines can participate in a variety of chemical reactions, such as acting as a bronsted base capable of accepting a hydron from a donor .
Biochemical Pathways
It’s known that primary amines can be involved in various biochemical reactions due to their ability to donate and accept protons .
Pharmacokinetics
The compound has a molecular weight of 141.25, a predicted density of 0.840±0.06 g/cm3, and a predicted boiling point of 188.6±8.0 °C . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
As a primary amine, it can participate in a variety of chemical reactions, potentially leading to various downstream effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Propylcyclohexylamine. For instance, the compound was found to be a product in the catalytic conversion of lignin-derived guaiacols and syringols . This suggests that the compound’s formation and stability can be influenced by the presence of certain catalysts and reactants.
Propriétés
IUPAC Name |
4-propylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-2-3-8-4-6-9(10)7-5-8/h8-9H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUBMBIDHPBIDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337778 | |
| Record name | 4-Propylcyclohexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102653-37-2 | |
| Record name | 4-Propylcyclohexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Propylcyclohexylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing 4-propylcyclohexylamine from lignin-derived compounds?
A: The research article highlights a novel, one-pot catalytic method to convert lignin-derived guaiacols and syringols into their corresponding cyclohexylamines, including 4-propylcyclohexylamine []. This is significant because it provides a sustainable pathway for producing valuable chemicals like 4-propylcyclohexylamine from renewable biomass resources, reducing reliance on fossil fuels. [] This aligns with the principles of green chemistry and paves the way for a more sustainable chemical industry.
Q2: Can you elaborate on the specific example of 4-propylcyclohexylamine production from birch lignocellulose mentioned in the research?
A: The researchers successfully demonstrated the applicability of their method using crude bio-oil derived from birch lignocellulose []. This bio-oil, rich in lignin-derived compounds, was transformed into a mixture containing a significant amount of 4-propylcyclohexylamine. Notably, the isolated yield of 4-propylcyclohexylamine reached 7 wt% based on the initial lignin content []. This highlights the potential for utilizing real-world biomass sources for producing valuable chemicals like 4-propylcyclohexylamine.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thieno[2,3-b]quinoxaline-2-carboxylic acid](/img/structure/B20301.png)







![2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2,1-D]-2-oxazoline](/img/structure/B20324.png)




